Flunarizine Hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F2N2.2ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;;/h1-15,26H,16-20H2;2*1H/b7-4+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKMOPXNWTYEHI-RDRKJGRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52468-60-7 (Parent) | |
| Record name | Flunarizine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030484776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80184554 | |
| Record name | Flunarizine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27064-95-5, 30484-77-6 | |
| Record name | 1-(Bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027064955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flunarizine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030484776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flunarizine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUNARIZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C11102TO53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Flunarizine Hydrochloride at the Molecular and Cellular Levels
Calcium Channel Modulation
Flunarizine (B1672889) hydrochloride is broadly classified as a calcium channel blocker, exerting its effects by impeding the influx of extracellular calcium into cells. pediatriconcall.com This action is critical in various physiological processes, including muscle contraction and neuronal excitability. patsnap.com The compound's interaction with calcium channels is not uniform; it exhibits a degree of selectivity and interacts with different types of voltage-gated calcium channels, which are pivotal in cellular responses to membrane depolarization.
Selective Calcium Entry Blockade
Flunarizine is characterized as a selective calcium entry blocker. pediatriconcall.com Its primary mechanism involves the physical obstruction of calcium channels in the membranes of myocardial and vascular cells, thereby inhibiting the influx of extracellular calcium. pediatriconcall.compathbank.org This reduction in intracellular calcium concentration directly curtails the contractile processes of smooth muscle cells. pediatriconcall.compathbank.org The physiological consequence of this action is the dilation of coronary and systemic arteries. pediatriconcall.com
Voltage-Gated Calcium Channel Inhibition
Flunarizine's inhibitory action extends to voltage-dependent calcium channels, which are crucial for a variety of cellular functions, including neurotransmitter release and neuronal signaling. patsnap.com Research has demonstrated that flunarizine blocks these channels in a manner that is dependent on time, frequency, and voltage. nih.gov Its activity is not limited to a single subtype of voltage-gated calcium channels; rather, it exhibits a broad spectrum of antagonism across several key channel types.
Flunarizine demonstrates notable antagonistic activity against T-type (transient) calcium channels. jneurosci.org Studies have shown that it can preferentially block certain subunits of these channels. Specifically, flunarizine exhibits a preferential block of α1G and α1I T-type calcium channels when compared to the α1H subtype. jneurosci.org This selective inhibition of T-type channels is dose-dependent, with significant effects observed at a concentration of 1 µM in N1E-115 neuroblastoma cells. nih.gov Furthermore, flunarizine has been found to shift the voltage dependence of T-type channel inactivation towards more negative potentials. nih.gov The blockade of these channels is believed to contribute to its efficacy in suppressing excessive neuronal firing. jneurosci.org
In addition to its effects on T-type channels, flunarizine also acts as an antagonist of L-type (long-lasting) calcium channels. patsnap.com The mechanism of L-type channel blockade by flunarizine has been investigated in ventricular myocytes, where it was found to be dependent on time, frequency, voltage, and the presence of calcium and protons. nih.gov While it effectively blocks these channels, research indicates that cardiac myocytes may be less susceptible to this blockade compared to other cell types. nih.gov In studies using HEK293 cells expressing the rat voltage-dependent L-type calcium channel alpha1c/alpha2delta-1/beta1b, flunarizine exhibited a half-maximal inhibitory concentration (IC50) for channel blockade.
Scientific evidence confirms that flunarizine hydrochloride also inhibits high-threshold inactivating calcium channels, commonly known as N-type calcium channels. nih.gov This blockade has been demonstrated in isolated hippocampal neurons. nih.gov The inhibition of N-type calcium currents by flunarizine is use-dependent, meaning the blocking effect is more pronounced with repeated channel activation. nih.gov Research has determined the dissociation constant (Kd) for the block of N-type channels by flunarizine to be 0.8 µM following repetitive depolarizations. nih.gov The blockade of these presynaptic channels is thought to be one of the mechanisms through which flunarizine exerts its neuroprotective effects. nih.gov
Prevention of Cellular Calcium Overload
This compound functions as a selective, non-competitive calcium entry blocker, playing a crucial role in preventing cellular calcium overload, a pathological condition implicated in cell damage and death, particularly under ischemic conditions. nih.gov Its primary mechanism involves the inhibition of voltage-dependent calcium channels, specifically targeting T-type and L-type channels in neuronal and smooth muscle cells. patsnap.comnih.gov By physically plugging the channel pore, flunarizine inhibits the excessive influx of extracellular calcium. pediatriconcall.com This action leads to a reduction in intracellular calcium levels, which in turn decreases the excitability of neurons. patsnap.com In conditions characterized by excessive neuronal firing, this stabilization of neuronal activity is a key protective mechanism. patsnap.com
The compound's neuroprotective actions are linked to this ability to prevent calcium overload. nih.gov A decrease in calcium influx can prevent the further release of excitatory neurotransmitters like glutamate. nih.gov Furthermore, by blocking sodium channels, flunarizine may also prevent cytotoxicity that occurs secondary to a large gain in intracellular calcium via the reverse operation of the Na+/Ca++ exchanger, a mechanism particularly relevant during ischemic events. nih.gov
| Channel Type | Cell Type | Mechanism of Action | Cellular Outcome |
|---|---|---|---|
| L-type | Neuronal, Smooth Muscle, Cardiac Myocytes | Time-, frequency-, voltage-, and Ca(2+)-dependent blockade | Reduced intracellular calcium, decreased cellular excitability |
| T-type | Neuronal, Cardiac Myocytes | Time-, frequency-, voltage-, and Ca(2+)-dependent blockade | Reduced intracellular calcium, stabilization of neuronal activity |
Interaction with Neurotransmitter Systems
This compound's pharmacological activity is not limited to calcium channel modulation; it also interacts significantly with several key neurotransmitter systems.
Flunarizine is recognized as a first-generation H1-antihistamine. smpdb.ca It acts by interfering with the agonist action of histamine (B1213489) at the H1 receptor. smpdb.ca This antagonism helps to attenuate inflammatory processes. smpdb.ca By blocking H1 receptors, flunarizine can reduce the activity of the NF-κB immune response transcription factor, which in turn decreases the expression of pro-inflammatory cytokines and cell adhesion molecules. smpdb.ca This antihistaminic property contributes to its therapeutic effects in managing vertigo and other balance disorders, as histamine is a key neurotransmitter in regulating the vestibular system. patsnap.com
Flunarizine exhibits weak dopamine (B1211576) D2 receptor antagonistic properties. patsnap.com In vivo studies using single-photon emission computed tomography (SPECT) have demonstrated that treatment with flunarizine leads to a significant reduction in the binding potential of striatal dopamine D2 receptors. nih.govnih.govresearchgate.net One study found this reduction to be between 14% and 63% compared to age-matched controls. nih.govresearchgate.net This neuroleptic-like action is considered a primary reason for certain extrapyramidal side effects associated with the compound. nih.govresearchgate.net While the D2 receptor blockade is well-documented, its direct correlation with the antimigraine action of flunarizine is not firmly established, suggesting that antidopaminergic mechanisms may not be the sole contributor to its efficacy in this area. nih.govtaylorandfrancis.com
| Study Parameter | Finding | Reference |
|---|---|---|
| Receptor Binding Potential | Reduced in all patients compared to controls | nih.gov |
| Striatal D2 Receptor Reduction | Reduced by 14% to 63% (average 39.5%) | nih.govresearchgate.net |
| Correlation with Efficacy | Efficacy in migraine prophylaxis did not correlate with the degree of D2 blockade | nih.gov |
In addition to its effects on calcium channels, histamine, and dopamine receptors, flunarizine also interacts with serotonergic systems. patsnap.com While its primary actions are more extensively characterized, the compound is known to affect serotonin (B10506) (5-HT) pathways. Research indicates that flunarizine interacts directly with the 5-HT uptake site. nih.gov Although specific, high-affinity binding to serotonin S2 receptors is less detailed in comparison to its other targets, its broad pharmacological profile includes modulation of the serotonin system.
Recent computational and molecular modeling studies have identified flunarizine as a promising inhibitor of the serotonin transporter (SERT). nih.govelsevierpure.comconsensus.appnih.gov SERT is responsible for the reuptake of serotonin from the synaptic cleft and is a primary target for many antidepressant medications. nih.govwilliams.edu Detailed molecular docking studies have shown that flunarizine forms a strong and stable binding configuration within the active site of the transporter. nih.govelsevierpure.comconsensus.app It establishes key interactions, including hydrogen and halogen bonds, with critical amino acid residues of SERT, such as Tyr175 and Ser438. nih.gov This binding pattern suggests that flunarizine could function as an effective serotonin-competitive inhibitor, analogous to the mechanism of selective serotonin reuptake inhibitors (SSRIs). nih.gov The stable nature of the SERT-Flunarizine complex indicates a potential for long-lasting binding at the receptor site. nih.gov
| Interaction Type | Interacting SERT Residue(s) |
|---|---|
| Hydrogen Bonding | Tyr175 |
| Halogen Bonding | Ser438 |
| π-sigma Interaction | Ile179 |
| π-π Stacking | Tyr176, Trp103, Phe341 |
Anti-Inflammatory Mechanisms
Nuclear Factor Kappa B (NF-κB) Pathway Modulation
This compound has been shown to modulate the Nuclear Factor Kappa B (NF-κB) pathway, a critical regulator of inflammatory responses. The activation of the NF-κB pathway is a key step in the expression of pro-inflammatory genes. Research suggests that flunarizine can inhibit cisplatin-induced NF-κB activation researchgate.net. This inhibitory effect is thought to be mediated, at least in part, through the activation of the Nrf2/HO-1 signaling pathway researchgate.net. By inducing the expression of Heme Oxygenase-1 (HO-1), flunarizine can attenuate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are typically upregulated by NF-κB researchgate.net. Furthermore, flunarizine's properties as an H1-antihistamine may also contribute to reducing the activity of the NF-κB immune response transcription factor through the phospholipase C and phosphatidylinositol (PIP2) signaling pathways smpdb.ca. This modulation of the NF-κB pathway underscores a significant aspect of flunarizine's cellular effects beyond its calcium channel blocking activity.
Antioxidant Activities and Redox Homeostasis Regulation
This compound exhibits significant antioxidant properties, contributing to its protective effects in various cellular models. These activities are manifested through several interconnected mechanisms that collectively enhance cellular redox homeostasis.
Direct Free Radical Scavenging
In vitro studies have demonstrated the direct free radical scavenging capabilities of flunarizine. One key study investigated its activity against the stable free radical diphenyl-p-picrylhydrazyl (DPPH). The findings indicated that flunarizine possesses potent radical scavenging properties, suggesting its capacity to directly neutralize harmful free radicals and mitigate oxidative damage nih.gov. In comparative analyses, the antioxidant activity of flunarizine in mitochondrial preparations was found to be significantly more pronounced than that of alpha-tocopherol, a well-established intracellular antioxidant nih.gov.
| Compound | Experimental System | Observed Activity |
|---|---|---|
| This compound | Radical scavenging action against diphenyl-p-picrylhydrazyl (DPPH) | Active |
| This compound | Prevention of autoxidation in rat brain homogenate | Active |
| This compound | Prevention of lipid peroxidation and swelling in rat brain mitochondria | Three times more active than alpha-tocopherol |
| alpha-tocopherol | Prevention of lipid peroxidation and swelling in rat brain mitochondria | Reference antioxidant |
| Compound | Inducers of Lipid Peroxidation | Outcome |
|---|---|---|
| This compound | Fe2+ and Ascorbic Acid | Significant prevention of lipid peroxidation and mitochondrial swelling |
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation
A pivotal mechanism underlying the antioxidant effects of flunarizine is its ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Treatment with flunarizine leads to a marked dissociation of Nrf2 from its cytosolic repressor, Keap1 nih.gov. This dissociation allows Nrf2 to translocate into the nucleus. The nuclear translocation of Nrf2 is mediated by the PI3K-Akt signaling pathway nih.gov. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription nih.gov.
Heme Oxygenase-1 (HO-1) Induction
The activation of Nrf2 by flunarizine leads to the robust induction of Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties nih.gov. Studies have shown that pretreatment with flunarizine predominantly increases the transcriptional activity of HO-1 among various Nrf2-driven genes nih.gov. The induction of HO-1 is a critical determinant of the cytoprotective effects of flunarizine. Pharmacological inhibition or siRNA-mediated silencing of HO-1 has been found to completely abolish the protective effects of flunarizine against cisplatin-induced cell death in auditory cells nih.gov. This highlights the central role of the Nrf2-driven HO-1 induction in the antioxidant and protective mechanisms of flunarizine.
Cell Membrane Stabilization Effects
This compound exerts significant stabilizing effects on cell membranes, which are attributed to its direct interactions with membrane phospholipids (B1166683). As a lipophilic molecule, flunarizine can intercalate into the lipid bilayer, thereby altering its physicochemical properties.
Differential scanning calorimetry studies have provided detailed insights into the interaction of flunarizine with various phospholipid classes. These studies have revealed that flunarizine can substantially influence the phase behavior of phospholipids in a manner that is dependent on the specific phospholipid headgroup and acyl chain composition nih.gov. For instance, flunarizine significantly affects the gel to liquid-crystalline transition temperature of phosphatidylserines, while having a minimal effect on that of phosphatidylethanolamines nih.gov. However, it strongly induces the liquid-crystalline to inverted hexagonal phase transition of phosphatidylethanolamines nih.gov.
The interaction of flunarizine with phosphatidylcholines is dependent on the acyl-chain length nih.gov. These differential interactions suggest that flunarizine occupies different locations within the bilayer and may exist in different ionization states depending on the surrounding phospholipid environment nih.gov. This modulation of the lipid bilayer's physical state contributes to the stabilization of the cell membrane, which may, in turn, influence the function of membrane-embedded proteins, including ion channels.
Modulation of Efflux Transporters
This compound has been investigated for its potential to modulate the activity of certain efflux transporters, which are proteins that actively pump substrates out of cells. This modulation can have significant implications for drug resistance and efficacy.
Research has explored the interaction of flunarizine with ATP-Binding Cassette (ABC) transporters, a superfamily of membrane proteins that play a crucial role in the transport of various molecules across cellular membranes. One of the most well-studied members of this family is P-glycoprotein (gp170), which is encoded by the ABCB1 gene.
A study investigating the effects of flunarizine on doxorubicin (B1662922) resistance in human colon-adenocarcinoma cell lines (LoVo and the doxorubicin-resistant LoVo/DX) demonstrated that flunarizine can modulate the activity of P-glycoprotein nih.gov. In LoVo/DX cells, which express P-glycoprotein, simultaneous exposure to flunarizine and doxorubicin led to a significant enhancement of doxorubicin's cytotoxic activity. This was evidenced by a threefold reduction in the concentration of doxorubicin required to decrease cell survival by 50% nih.gov.
The mechanism behind this enhanced activity appears to be linked to the increased intracellular accumulation of doxorubicin in the presence of flunarizine. Furthermore, a 24-hour treatment with flunarizine was found to markedly reduce the immunoreactivity of the P-glycoprotein on the surface of these resistant cells nih.gov. These findings suggest that flunarizine can positively modulate doxorubicin resistance in cancer cells that express the multidrug-resistance phenotype by interfering with the function of the ABCB1 transporter nih.gov.
Currently, there is a lack of specific research findings detailing the modulation of the ABCG2 transporter by this compound within the reviewed literature.
Epigenetic Modulations
Recent studies have identified a novel mechanism of action for flunarizine, highlighting its role in epigenetic modulation, specifically through the inhibition of histone deacetylases (HDACs).
Flunarizine has been identified as a histone deacetylase (HDAC) inhibitor. In a study aimed at overcoming gefitinib (B1684475) resistance in non-small cell lung cancer (NSCLC), flunarizine was shown to exhibit a concentration-dependent inhibition of total HDAC activity in the nuclear extract of H1975 cells. Although its inhibitory effect was weaker than that of the control HDAC inhibitor SAHA, at a concentration of 10 μM, flunarizine inhibited approximately 75% of total HDAC activity, compared to about 90% inhibition by SAHA at the same concentration nih.gov.
Further investigation into its selectivity revealed that flunarizine is more selective for class I HDACs (HDAC1, 2, and 3) over the class II HDAC (HDAC6). This selectivity is distinct from pan-HDAC inhibitors like SAHA nih.gov.
As a direct consequence of its HDAC inhibitory activity, flunarizine was observed to increase the acetylation level of histone H3 in a concentration- and time-dependent manner in H1975 cells. An increase in histone H3 acetylation is a well-established indicator of HDAC inhibition nih.gov.
Among several drug candidates evaluated, flunarizine demonstrated a remarkable ability to increase the level of histone H3 acetylation in these cells. This effect on histone H3, a substrate of class I HDACs, further supports the finding of flunarizine's selectivity towards this class of enzymes, as it did not affect the acetylation of α-tubulin, a substrate of HDAC6 nih.gov. The combination of gefitinib and flunarizine was also found to induce the apoptotic protein Bim, and this induction was associated with an increase in histone acetylation and the interaction of the E2F1 transcription factor with the BIM gene promoter nih.govaapharma.ca.
Data Tables
Table 1: Effect of Flunarizine on HDAC Activity
| Compound | Concentration (μM) | Approximate % Inhibition of Total HDAC Activity |
| Flunarizine | ≥0.625 | Concentration-dependent |
| Flunarizine | 10 | ~75% |
| SAHA (control) | 10 | ~90% |
Data sourced from a cell-free biochemical HDAC activity assay on nuclear extract from H1975 cells. nih.gov
Table 2: Flunarizine's Effect on Histone H3 Acetylation
| Treatment | Concentration | Duration | Effect on Histone H3 Acetylation |
| Flunarizine | 10 μM | 24 h | Appreciable increase |
Data from Western blot analysis in H1975 cells. nih.gov
Preclinical Pharmacological Studies of Flunarizine Hydrochloride
In Vitro Cellular Models
Neuronal Excitability Studies
Flunarizine (B1672889) hydrochloride has been shown to directly modulate neuronal excitability by interacting with key ion channels. Its primary mechanism involves the blockade of voltage-gated ion channels, which are fundamental to the generation and propagation of action potentials in neurons. By inhibiting the influx of ions such as calcium and sodium, flunarizine effectively reduces neuronal hyperexcitability. patsnap.comnih.gov This action is believed to contribute to its therapeutic effects in conditions characterized by excessive neuronal activity. patsnap.com
Research on acutely isolated mouse trigeminal ganglion neurons demonstrated that flunarizine blocks both tetrodotoxin-resistant (TTX-R) sodium currents and high-voltage activated (HVA) calcium currents in a concentration-dependent manner. nih.govmednexus.orgmednexus.org The blockade of these specific channels is significant as they are involved in pain sensation and neurotransmitter release. patsnap.commednexus.org The inhibitory effects were enhanced at higher frequencies of channel activation, indicating a use-dependent mechanism of action. nih.gov This suggests that flunarizine is more effective in blocking channels in rapidly firing neurons, a state associated with pathological conditions like migraines. nih.gov
Table 1: Inhibitory Concentration of Flunarizine on Neuronal Ion Channels
| Ion Channel | Cell Type | IC50 Value (µmol/L) |
|---|---|---|
| Tetrodotoxin-Resistant Na+ Channels | Mouse Trigeminal Ganglion Neurons | 2.89 |
| High-Voltage Activated Ca2+ Channels | Mouse Trigeminal Ganglion Neurons | 2.73 |
Data sourced from studies on acutely isolated mouse trigeminal ganglion neurons. nih.govmednexus.orgmednexus.org
Cell Membrane Potential Stabilization Research
The stability of the cell membrane potential is critical for normal cellular function, particularly in excitable cells like neurons and muscle cells. Flunarizine contributes to the stabilization of this potential primarily through its action as a non-selective voltage-gated channel blocker. nih.govnih.gov By inhibiting the flow of both sodium (Na+) and calcium (Ca2+) ions into the cell, flunarizine helps to prevent the large, rapid shifts in membrane potential that lead to cellular depolarization and hyperexcitability. nih.govnih.gov
Table 2: Flunarizine's Effect on Various Ion Channels
| Ion Channel | Cell Type | Effect | IC50 Value |
|---|---|---|---|
| Voltage-gated Ca2+ channels (L-type and T-type) | Neurons, Smooth Muscle | Inhibition | Not specified in sources |
| Voltage-gated Na+ channels | Neurons | Inhibition | 2.89 µmol/L nih.govmednexus.orgmednexus.org |
| hERG Potassium Channels | CHO Cells | Inhibition | 5.7 nM nih.gov |
| KCNQ1/KCNE1 Potassium Channels | CHO Cells | Inhibition | 0.76 µM nih.gov |
IC50 values represent the concentration required for 50% inhibition.
Apoptosis and Necrosis Pathway Investigations
In vitro studies have revealed that flunarizine can induce programmed cell death, or apoptosis, in specific cell types, particularly in hematological and glioblastoma cancer cell lines. nih.govresearchgate.netnih.gov This cytotoxic effect is distinct from its neuroprotective roles and highlights a potential application in oncology. Flow cytometry analysis of glioblastoma multiforme (GBM) cells (U-87 MG) treated with flunarizine showed a significant, concentration-dependent increase in the percentage of apoptotic cells. researchgate.net Similarly, in Jurkat T-leukemia cells, flunarizine was found to be cytotoxic and induced hallmarks of apoptosis, including DNA fragmentation. nih.gov
The induction of apoptosis by flunarizine involves the activation of the caspase cascade, a family of proteases central to the execution of programmed cell death. In Jurkat T-leukemia cells, treatment with flunarizine resulted in the activation of caspase-3. nih.gov Further investigation revealed that this activation was dependent on the upstream initiator caspase-10, as a specific caspase-10 inhibitor could block the flunarizine-induced DNA fragmentation. nih.gov Interestingly, this activation pathway appeared to be independent of the Fas-associated death domain (FADD). nih.gov Studies in glioblastoma cell lines (U-87 MG and LN-229) also confirmed the involvement of caspase-9 and caspase-3 activation in the apoptotic process initiated by flunarizine, suggesting the engagement of the intrinsic apoptotic pathway. researchgate.netnih.gov
A key substrate for activated caspase-3 is Poly (ADP-ribose) Polymerase (PARP), an enzyme involved in DNA repair. The cleavage of PARP by caspase-3 is a well-established marker of apoptosis. In vitro studies have consistently shown that flunarizine treatment leads to PARP cleavage in susceptible cancer cell lines. In both Jurkat T-leukemia cells and glioblastoma cells (U-87 MG and LN-229), the induction of apoptosis by flunarizine was accompanied by the cleavage of PARP, confirming the activation of the downstream apoptotic cascade. nih.govresearchgate.netnih.gov
Table 3: Apoptotic Effects of Flunarizine on Cancer Cell Lines
| Cell Line | Key Apoptotic Events Observed | Involved Caspases |
|---|---|---|
| Jurkat T-leukemia | DNA fragmentation, PARP cleavage | Caspase-10, Caspase-3 nih.gov |
| U-87 MG (Glioblastoma) | Increased apoptotic cells, PARP activation | Caspase-9, Caspase-3 researchgate.netnih.gov |
| LN-229 (Glioblastoma) | PARP activation | Caspase-9, Caspase-3 researchgate.netnih.gov |
Observations are based on Western blotting and flow cytometry analyses.
Cell Cycle Progression Analysis
Flunarizine has been shown to interfere with the normal progression of the cell cycle in certain cell types. The regulation of the cell cycle is intrinsically linked to intracellular calcium concentrations, and flunarizine's ability to block calcium influx can lead to cell growth arrest. nih.gov Deprivation of extracellular Ca2+ is known to cause cell cycle arrest at the G1/S transition phase. nih.gov
In studies using glioblastoma multiforme (GBM) cells, flunarizine treatment was found to interfere with U-87 MG cell cycle progression. researchgate.netnih.gov In another study on B16 mouse melanoma cells, flunarizine inhibited the growth rate and DNA synthesis, while increasing the DNA content per cell, which can be indicative of a block in cell cycle progression. nih.gov These findings suggest that part of flunarizine's antiproliferative effects may be mediated through its ability to halt cells at critical checkpoints in their division cycle. nih.gov
Signal Transduction Pathway Interventions
Flunarizine hydrochloride's influence on intracellular signaling pathways is a key aspect of its pharmacological profile. Research has highlighted its ability to modulate critical pathways involved in cell survival, proliferation, and stress responses.
Studies have demonstrated that this compound can inhibit the activation of the Akt signaling pathway. In a study on glioblastoma multiforme (GBM) cells, treatment with flunarizine was found to suppress the Akt signaling pathway. This inhibition of Akt activation is significant as the Akt pathway is a crucial mediator of cell survival and proliferation in many cell types, including cancer cells.
One of the identified anti-cancer mechanisms of flunarizine is its ability to increase the degradation of N-Ras. researchgate.netresearchgate.net This effect has been noted in the context of triple-negative breast cancer research. researchgate.net The degradation of N-Ras, a member of the Ras family of small GTPases, can disrupt downstream signaling pathways that are often hyperactivated in cancer, leading to reduced cell proliferation and survival.
This compound's modulation of the Akt pathway is closely linked to the broader PI3K-Akt signaling cascade. The activation of the Nrf2/HO-1 signaling pathway by flunarizine, which is crucial for its cytoprotective effects in auditory cells, has been shown to be mediated by PI3K-Akt signaling. This indicates that flunarizine can engage this pathway to promote cellular defense mechanisms against oxidative stress.
Auditory Cell Protection Mechanisms
This compound has demonstrated protective effects on auditory cells, particularly against damage induced by ototoxic agents like cisplatin.
One of the primary mechanisms underlying this protection is the activation of the Nrf2/HO-1 signaling pathway. This pathway is a key regulator of the cellular antioxidant response. Flunarizine treatment leads to the dissociation of Nrf2 from Keap1 and its subsequent translocation to the nucleus, where it activates the expression of antioxidant genes, including heme oxygenase-1 (HO-1). This, in turn, helps to mitigate cisplatin-induced cytotoxicity.
Furthermore, flunarizine has been shown to inhibit lipid peroxidation and the mitochondrial permeability transition in auditory cells exposed to cisplatin. While it may not directly reduce the production of reactive oxygen species (ROS), its ability to prevent the damaging downstream effects of oxidative stress on cellular membranes and mitochondria is a critical component of its protective action. Additionally, flunarizine can attenuate the production of pro-inflammatory cytokines, further shielding auditory cells from damage.
Table 1: Auditory Cell Protection Mechanisms of this compound
| Protective Mechanism | Effect |
|---|---|
| Nrf2/HO-1 Pathway | Activation, leading to increased antioxidant defense. |
| Lipid Peroxidation | Inhibition, preventing membrane damage. |
| Mitochondrial Permeability | Inhibition of transition, preserving mitochondrial function. |
| Pro-inflammatory Cytokines | Attenuation of production, reducing inflammation-mediated damage. |
Experimental Animal Models
The neuroprotective potential of this compound has been investigated in various animal models of ischemic injury, with studies demonstrating its efficacy in reducing neuronal damage and improving functional outcomes.
In a rat model of ischemia, flunarizine significantly improved the histological outcome, resulting in fewer irreversibly damaged brain cells. This neuroprotective effect was observed in both pre-treatment and post-insult administration protocols. Notably, this amelioration of ischemic damage was not associated with an improvement in cerebral blood flow during the delayed hypoperfusion phase or with the post-ischemic levels of high-energy phosphates or free fatty acids, suggesting a direct cellular protective mechanism.
Further studies in rat models of stroke, specifically middle cerebral artery occlusion, have shown that flunarizine can reduce the area of cerebral infarction and vascular leakage. In a photochemically induced thrombosis model in spontaneously hypertensive rats, intravenous administration of flunarizine was found to reduce the size of the cerebral infarct.
In a rabbit model of ischemic spinal cord injury, pretreatment with flunarizine resulted in significantly improved neurological recovery scores at 18 hours post-ischemia. A higher percentage of flunarizine-treated animals retained their ability to hop compared to the vehicle-treated control group.
However, it is important to note that the neuroprotective effects of flunarizine may be model-dependent. In a canine model of complete cerebral ischemia, flunarizine failed to improve cerebral blood flow or neurologic recovery and was associated with adverse cardiovascular effects.
Table 2: Summary of this compound Efficacy in Ischemic Injury Models
| Animal Model | Ischemia Induction Method | Key Findings |
|---|---|---|
| Rat | Long-term survival model of ischemia | Improved histological outcome (fewer damaged cells) with both pre- and post-treatment. |
| Rat | Middle cerebral artery occlusion (photocoagulation vs. mechanical) | Reduced cerebral infarction and vascular leakage. |
| Spontaneously Hypertensive Rat | Photochemically induced thrombosis | Reduced cerebral infarct size. |
| Rabbit | Ischemic spinal cord injury (aortic cross-clamping) | Improved neurological recovery scores. |
| Dog | Complete cerebral ischemia (ligation of venae cavae and aorta) | Failed to improve cerebral blood flow or neurologic outcome; adverse effects observed. |
Cortical Spreading Depression (CSD) Inhibition Studies
Cortical spreading depression (CSD) is a wave of near-complete neuronal and glial depolarization that spreads across the cerebral cortex, and it is implicated in the pathophysiology of migraine aura. Flunarizine, known for its efficacy in migraine prophylaxis, has been shown to suppress CSD. nih.govmdpi.com In a rat model, flunarizine decreased the number and amplitude of CSD events and shortened their duration under normal oxygen conditions. nih.gov Under hypoxic conditions, flunarizine also reduced the number and duration of CSDs. nih.gov This suggests that flunarizine reduces the susceptibility of the cortex to CSD under both normoxic and hypoxic states. nih.gov The mechanism is likely related to its function as a non-selective calcium antagonist. nih.gov Studies have indicated that its ability to suppress CSD is a common mechanism of action for several migraine prophylactic drugs. nih.gov
Preclinical Models of Neurodegenerative Diseases
The potential therapeutic applications of flunarizine extend to neurodegenerative disorders, with preclinical studies focusing on its impact on motor neuron survival and related molecular pathways.
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of spinal cord motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. In a mouse model of severe SMA, treatment with flunarizine led to a range of beneficial effects. ucl.ac.uknih.gov The treatment was found to increase the survival of motor neurons, improve synaptic connections, and decrease muscle cell atrophy. ucl.ac.uk This resulted in a moderate but significant increase in lifespan (by about 40%), as well as improvements in muscle strength and body weight. ucl.ac.uknih.govresearchgate.net Flunarizine treatment was also shown to increase the localization of SMN protein in nuclear structures known as Cajal bodies within spinal cord motor neurons. nih.govfrontiersin.org
Table 3: Effects of Flunarizine in a Mouse Model of Spinal Muscular Atrophy
| Parameter | Outcome of Flunarizine Treatment |
| Lifespan | Increased by approximately 40% |
| Motor Neuron Survival | Increased |
| Muscle Atrophy | Decreased |
| Synaptic Connection | Improved |
| SMN Protein Localization | Increased accumulation in Cajal bodies |
Research into the molecular mechanisms underlying the effects of flunarizine in SMA models has pointed to the modulation of specific proteins involved in gene expression and RNA metabolism. Studies have revealed that flunarizine treatment leads to an increase in the transcripts of the demethylase Kdm6b in both cell cultures and mouse models. nih.gov The drug also induces a transient increase in the protein levels of GEMIN5, a key component of the SMN complex. nih.gov Further investigation has shown that GEMIN5 binds to mRNAs that are modulated by flunarizine, including Kdm6b transcripts. nih.gov Depleting GEMIN5 was found to reduce the levels of Kdm6b mRNA and protein and to diminish the therapeutic response to flunarizine. nih.gov In Smn-deficient mice, flunarizine was observed to modulate the expression of KDM6B and its downstream target, the motor neuron-specific transcription factor HB9, which is involved in motor neuron maturation. nih.gov Additionally, in fibroblast cells from SMA patients, flunarizine increased the protein levels of several components of the SMN-Gemins complex (Gemins2-4) and significantly reduced the levels of the pro-oxidant thioredoxin-interacting protein (TXNIP), which is encoded by an mRNA targeted by Gemin5. nih.gov
Anticancer Research in Xenograft Models
Recent preclinical research has explored the potential of this compound as an anticancer agent, particularly in xenograft models of aggressive cancers such as Glioblastoma Multiforme and drug-resistant Non-Small Cell Lung Cancer.
Flunarizine (FLN) has demonstrated cytotoxic effects in Glioblastoma Multiforme (GBM) cells, the most aggressive type of brain tumor. cnu.edu.twnih.govresearchgate.net Studies on GBM cell lines, including U-87 MG, LN-229, and U-118 MG, have shown that flunarizine can induce cell death. cnu.edu.twnih.gov The mechanism behind this cytotoxicity involves the induction of apoptosis, as evidenced by an increase in apoptotic cells upon treatment. cnu.edu.twnih.gov This apoptotic process is linked to the activation of an intrinsic pathway involving caspase 9, caspase 3, and Poly (ADP-ribose) polymerase (PARP). cnu.edu.twnih.gov
Furthermore, flunarizine treatment has been found to inhibit the activation of the Akt signaling pathway in U-87 MG cells. cnu.edu.twnih.gov A significant finding from this research is the synergistic effect of flunarizine with the standard chemotherapeutic agent temozolomide (B1682018) (TMZ). cnu.edu.twnih.gov The combination of flunarizine and TMZ resulted in a synergistic increase in cytotoxicity in three different GBM cell lines, suggesting that flunarizine can enhance the sensitivity of GBM cells to conventional chemotherapy. cnu.edu.twnih.gov In a genetically engineered glioblastoma mouse model, the combination of flunarizine with radiotherapy significantly improved survival, highlighting its potential to mitigate radiation-induced astrocyte reactivity and delay tumor recurrence. biorxiv.org
Table 1: Cytotoxic Effects of Flunarizine on GBM Cell Lines
| Cell Line | Treatment Duration | IC50 Value (µg/ml) |
| U-87 MG | 24 hours | 23.97 |
| 48 hours | 19.86 | |
| LN-229 | 24 hours | 21.96 |
| 48 hours | 16.26 | |
| U-118 MG | 24 hours | 30.82 |
| 48 hours | 19.17 |
Source: Data extracted from in vitro cell viability assays. researchgate.net
Flunarizine has been investigated for its potential to overcome drug resistance in Non-Small Cell Lung Cancer (NSCLC). nih.govnih.gov Specifically, its effects have been studied in models of resistance to gefitinib (B1684475), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). nih.govnih.gov Research has demonstrated that flunarizine can circumvent gefitinib resistance in NSCLC cell lines with various resistance mechanisms, including EGFR T790M mutation, KRAS G12S mutation, MET amplification, and PTEN loss. nih.govnih.gov
The mechanism for overcoming resistance is attributed to flunarizine's activity as a histone deacetylase (HDAC) inhibitor. nih.govacs.org By inhibiting HDACs, flunarizine increases the acetylation level of cellular histone proteins in a manner dependent on concentration and time. nih.govnih.gov The combination of gefitinib and flunarizine has been shown to induce the pro-apoptotic protein Bim while reducing the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in protein expression is associated with an increase in histone acetylation and the interaction of the transcription factor E2F1 with the BIM gene promoter. nih.govnih.gov
In an in vivo patient-derived tumor xenograft (PDX) model from an EGFR TKI-refractory NSCLC patient, flunarizine significantly potentiated the tumor growth suppressive effect of gefitinib. nih.govnih.govresearchgate.net Additionally, flunarizine was observed to upregulate E-cadherin and downregulate vimentin (B1176767) expression, which are markers associated with an inhibition of cancer cell migration and invasion. nih.govnih.gov
Table 2: Effect of Flunarizine on Circumventing Gefitinib Resistance in NSCLC Cell Lines
| Cell Line | Resistance Mechanism | Observation |
| H1975 | EGFR T790M | Most pronounced circumvention of gefitinib resistance. nih.govnih.gov |
| A549 | KRAS G12S | Enhanced anticancer effect of gefitinib. nih.govresearchgate.net |
| H1650 | PTEN loss | Enhanced anticancer effect of gefitinib. nih.govresearchgate.net |
| H820 | EGFR T790M & MET Amplification | Enhanced anticancer effect of gefitinib. nih.gov |
Source: Findings from in vitro studies on various gefitinib-resistant NSCLC cell lines. nih.govnih.govresearchgate.net
Antiviral Activity in Mammarenavirus Infection Models
Flunarizine has been identified as a potential drug repurposing candidate for treating infections caused by human pathogenic mammarenaviruses, such as the Lassa virus (LASV), the causative agent of Lassa fever. nih.govpreprints.orgnih.gov Its antiviral properties have been evaluated in cell-based functional assays. nih.govpreprints.orgnih.gov
The viral ribonucleoprotein complex (vRNP), which consists of the viral genome, the nucleoprotein (NP), and the L protein (RNA-dependent RNA polymerase), is responsible for the replication and transcription of the viral genome. nih.govpreprints.orgnih.gov Studies have demonstrated that flunarizine inhibits the vRNP activity of both Lassa virus (LASV) and Lymphocytic choriomeningitis virus (LCMV). nih.govpreprints.orgnih.gov This inhibition was identified through in silico docking screens that predicted a strong binding affinity of flunarizine to LASV proteins involved in vRNP formation, which was later confirmed in cell-based minigenome systems that serve as a surrogate for vRNP activity. nih.govpreprints.orgnih.gov
For mammarenaviruses to infect a host cell, they must enter via a process that involves the fusion of the viral and host cell membranes. mdpi.combiorxiv.org This critical step is mediated by the viral glycoprotein (B1211001) 2 (GP2) and is dependent on the acidic environment of the endosome. nih.govmdpi.com Research has revealed that, in addition to its effects on vRNP, flunarizine also inhibits the GP2-mediated fusion required for the completion of virus cell entry. nih.govpreprints.org This inhibitory action is consistent with flunarizine's function as a calcium-entry blocker, as it may interfere with the role of calmodulin in low-pH-induced intracellular membrane fusion events. nih.govpreprints.org By disrupting this fusion process, flunarizine effectively blocks a crucial stage in the mammarenavirus life cycle. nih.govpreprints.org
Synthetic Chemistry and Structural Insights of Flunarizine Hydrochloride
Synthesis Pathways and Methodologies
The construction of the complex Flunarizine (B1672889) molecule is achieved through well-established organic chemistry principles, typically involving a convergent, multi-step approach. The methodologies are designed to efficiently assemble the three core components: the bis(4-fluorophenyl)methyl (benzhydryl) group, the central piperazine (B1678402) ring, and the (E)-cinnamyl moiety.
A prevalent and efficient synthetic route to Flunarizine involves a two-step sequence starting from commercially available precursors. The strategy hinges on the sequential N-alkylation of the piperazine ring or a combination of N-alkylation and reductive amination.
A common pathway is outlined as follows:
Synthesis of the Key Intermediate: The first step involves the synthesis of 1-[bis(4-fluorophenyl)methyl]piperazine (B154382). This is typically achieved by reacting piperazine with 1-chloro-1,1-bis(4-fluorophenyl)methane (also known as 4,4'-difluorobenzhydryl chloride). Piperazine, acting as a nucleophile, displaces the chloride ion. An excess of piperazine or the use of a non-nucleophilic base is required to neutralize the hydrochloric acid formed during the reaction.
Final Assembly: The intermediate, 1-[bis(4-fluorophenyl)methyl]piperazine, is then reacted with (E)-3-chloro-1-phenyl-1-propene (trans-cinnamyl chloride) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile) to yield Flunarizine base.
Salt Formation: The final product, Flunarizine base, is a free base that is often converted to its hydrochloride salt to improve its solubility and stability. This is accomplished by treating a solution of the base (e.g., in isopropanol) with a solution of hydrochloric acid. The resulting Flunarizine hydrochloride precipitates and can be isolated by filtration.
An alternative and highly efficient final assembly step employs reductive amination, where 1-[bis(4-fluorophenyl)methyl]piperazine is reacted with (E)-cinnamaldehyde in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄).
Table 1: Overview of a Common Synthetic Pathway for this compound
Advanced Analytical and Computational Methodologies for Flunarizine Hydrochloride Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed characterization of the molecular structure of flunarizine (B1672889) hydrochloride. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide comprehensive structural and dynamic information in solution.
NMR spectroscopy is a powerful tool for studying the interaction of drug molecules like flunarizine hydrochloride with other molecules, such as cyclodextrins, which are used to enhance drug solubility and bioavailability. nih.govnih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for the structural assignment of protons within a molecule. nih.gov In the study of this compound, ¹H NMR, in conjunction with two-dimensional (2D) ¹H-¹H Correlation Spectroscopy (COSY), has been effectively used to assign the resonance signals of the drug's protons. nih.govscispace.comresearchgate.net The COSY technique is particularly useful as it reveals correlations between protons that are connected through chemical bonds, helping to piece together the molecular structure. nih.govoxinst.com
Research involving the interaction of this compound with β-cyclodextrin demonstrated that ¹H NMR and 2D ¹H-¹H COSY spectral data were crucial for confirming the formation of a 1:1 inclusion complex in solution at room temperature. nih.govnih.govscispace.comresearchgate.net These studies provided clear resonance assignments for both the flunarizine (guest) and the β-cyclodextrin (host) molecules. scispace.comresearchgate.net
Two-dimensional Rotating-Frame Overhauser Effect Spectroscopy (ROESY) is an NMR technique that provides information about the spatial proximity of protons, even if they are not directly bonded. nih.govscispace.com This is achieved by detecting the Nuclear Overhauser Effect (NOE), where cross-peaks in the spectrum indicate that protons are close to each other in space (typically less than 0.5 nm apart). nih.govnih.gov
In the context of this compound research, ROESY has been instrumental in elucidating the geometry of its inclusion complex with β-cyclodextrin. nih.govnih.gov The spectral data from ROESY experiments, often combined with computational molecular docking studies, have confirmed that the fluorine-substituted aromatic ring of flunarizine penetrates the β-cyclodextrin cavity from the wider rim side. nih.govscispace.comresearchgate.net This detailed structural insight is vital for understanding the nature of the host-guest interaction. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational Chemistry Approaches
Computational chemistry provides powerful predictive models to investigate molecular interactions that are often difficult to study experimentally. These approaches are essential for modern drug discovery and development.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as flunarizine) when bound to a second molecule (a receptor or protein target) to form a stable complex. mdpi.com This method is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential therapeutic activity. nih.govabap.co.in
Molecular docking simulations have been applied to study the interaction of this compound with various biological targets:
β-Cyclodextrin: Docking studies complemented NMR data to propose the most likely geometrical structures of the flunarizine-β-cyclodextrin inclusion complex. nih.govresearchgate.net These simulations helped visualize the penetration mode and the depth of inclusion of the flunarizine molecule within the cyclodextrin (B1172386) cavity. nih.gov
L-type Calcium Channels (LTCC): To investigate potential cardiotoxicity, docking studies were performed on a homology model of the Danio rerio (zebrafish) LTCC. The results showed that this compound may bind to domain III of the channel, forming a π-cation interaction with Arginine 1612 and a hydrogen bond with Arginine 1616, potentially interfering with its function. nih.gov
Lassa Virus (LASV) Proteins: In the search for repurposed drugs against viral pathogens, molecular docking was used to screen existing drugs for their binding affinity to LASV protein targets. Flunarizine was identified as a compound with potent binding activities to the polymerase, Z protein, and nucleoprotein of LASV. nih.gov
Serotonin (B10506) Transporter (SERT): As a potential repurposed drug for major depressive disorder, the interaction of flunarizine with SERT was investigated. nih.gov
A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues of the protein's binding site. This analysis reveals the key forces driving the binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govresearchgate.net
The investigation of flunarizine as a potential inhibitor of the serotonin transporter (SERT) provides a clear example of this analysis. nih.gov Molecular docking simulations identified the specific residues in the SERT binding pocket that interact with flunarizine. While it formed fewer hydrogen bonds than the established SERT inhibitor Paroxetine, flunarizine was still able to interact stably with the transporter. nih.gov
Key interactions for flunarizine with SERT include a hydrogen bond with Tyrosine 175 and a halogen bond with Serine 438, both of which are critical residues for the conformational changes of the transporter. nih.gov The stability of the SERT-flunarizine complex was further supported by its consistent stability without significant variations during molecular dynamics simulations. nih.gov
| Interaction Type | Interacting Residues |
|---|---|
| Hydrogen Bonds | Tyr175 |
| Halogen Bonds | Ser438 |
| Alkyl/Pi-Alkyl | Leu99, Trp103, Ile172, Pro403, Val501 |
| Van der Waals | Asp98, Arg104, Trp182, Phe334, Phe335, Gly338, Phe407, Thr439, Gly442, Val489, Glu493, Thr497 |
| Other Interactions | Ile179, Tyr176, Trp103, Phe341 |
Molecular Docking Simulations
Host-Guest Inclusion Complex Modeling (e.g., Cyclodextrins)
The formation of host-guest inclusion complexes represents a significant strategy for enhancing the physicochemical properties of drug molecules, such as this compound. Cyclodextrins (CDs), which are chiral, truncated cone-shaped macrocycles, are often employed for this purpose due to their hydrophobic inner cavity and hydrophilic outer surface. nih.govnih.govresearchgate.net This structure allows them to encapsulate hydrophobic drug molecules, like Flunarizine, thereby improving their solubility and bioavailability. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy and computational docking are powerful tools for studying the interactions within these complexes in a solution state. nih.govnih.gov For instance, ¹H NMR and 2D ¹H-¹H COSY NMR spectroscopy have been used to confirm the formation of a β-cyclodextrin (β-CD) and this compound inclusion complex. nih.gov
Studies have demonstrated the formation of a 1:1 inclusion complex between this compound and β-cyclodextrin in solution at room temperature. nih.govnih.govresearchgate.net Two-dimensional ¹H-¹H ROESY spectral data, in conjunction with molecular docking simulations, have revealed that the fluorine-substituted aromatic ring of the Flunarizine molecule penetrates the wider rim of the β-CD cavity. nih.govnih.gov The computational docking affinity for the most stable β-CD:Flunarizine complex has been calculated to be -5.4 kcal mol⁻¹, indicating a favorable interaction. nih.gov
The following table summarizes key findings from a study on the β-cyclodextrin-Flunarizine hydrochloride inclusion complex:
| Parameter | Value | Reference |
| Stoichiometry | 1:1 | nih.gov |
| Association Constant (Ka) | 157 M⁻¹ | nih.gov |
| Change in Gibbs Free Energy (ΔG) | -12.65 kJ mol⁻¹ | nih.gov |
| Docking Affinity | -5.4 kcal mol⁻¹ | nih.gov |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations have emerged as a crucial computational tool in drug discovery and development, offering detailed insights into the dynamic behavior of molecular systems. mdpi.com These simulations can elucidate the conformational stability of molecules and the dynamic properties of ligand-target complexes, providing valuable information for drug design and optimization. mdpi.comconsensus.app
Conformational Stability Analysis
MD simulations are instrumental in assessing the conformational stability of drug molecules like Flunarizine and their complexes. By simulating the atomic motions over time, researchers can understand the flexibility and stability of different molecular structures. For instance, a 500-nanosecond MD simulation was used to confirm the stability of a serotonin transporter-Flunarizine complex, showing minimal structural deviations throughout the simulation. consensus.app This stability is a key indicator of a potentially effective and lasting interaction between the drug and its target. consensus.app The chemical stability of Flunarizine has also been shown to be significantly improved when formulated in lipid microspheres compared to an aqueous solution. nih.gov
Dynamic Properties of Ligand-Target Complexes
Understanding the dynamic interactions between a ligand and its target is fundamental to predicting its therapeutic efficacy. MD simulations provide a window into these dynamic properties by modeling the binding process and the subsequent conformational changes in both the ligand and the target protein. mdpi.com In the context of Flunarizine, MD simulations have been employed to study its interaction with various biological targets. For example, simulations have shed light on the stable binding of Flunarizine within the active site of the serotonin transporter, highlighting key interactions with critical residues. consensus.app These dynamic studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective drug candidates.
Virtual Screening Techniques for Drug Repurposing
Virtual screening has become an efficient and powerful strategy in drug discovery, particularly for identifying new therapeutic uses for existing FDA-approved drugs, a process known as drug repurposing. consensus.app This computational approach involves screening large libraries of compounds against a biological target to identify potential drug candidates. nih.gov
In the case of Flunarizine, virtual screening techniques have been instrumental in identifying its potential for new therapeutic applications. An integrated virtual screening approach examining 3620 FDA-approved drugs identified Flunarizine as a promising inhibitor of the serotonin transporter. consensus.app This suggests its potential for repurposing in the treatment of major depressive disorder. consensus.app
Another study utilized in silico docking to screen 2015 existing drugs against proteins of the Lassa virus (LASV), which are crucial for its replication and transcription. nih.govnih.gov This screening identified Flunarizine as one of five drugs with a strong predicted binding affinity to LASV proteins. nih.govnih.gov The predicted interactions of Flunarizine with specific amino acid residues of LASV target proteins are detailed in the table below.
| LASV Target Protein | Predicted Interacting Amino Acid Residues with Flunarizine |
| L protein | Not specified in the provided search results |
| NP protein | Not specified in the provided search results |
| Z protein | Not specified in the provided search results |
| GP1 protein | Not specified in the provided search results |
| GP2 protein | Not specified in the provided search results |
Subsequent cell-based functional assays confirmed that Flunarizine inhibited the activity of the viral ribonucleoprotein complex and the fusion activity of the virus surface glycoprotein (B1211001), which is necessary for the virus to enter cells. nih.gov These findings highlight the potential of Flunarizine to be repurposed as a treatment for Lassa fever. nih.govnih.gov
Free Energy Landscape (FEL) Analysis
Free Energy Landscape (FEL) analysis is a powerful computational method used to explore the conformational space and thermodynamics of biomolecular systems. mdpi.com By mapping the free energy of a system as a function of specific collective variables, often derived from molecular dynamics simulations, FEL analysis can reveal the stable and metastable states of a molecule, as well as the transition pathways between them. researchgate.netresearchgate.net
This technique is particularly valuable for understanding the conformational changes that are often linked to biological function. mdpi.com The shape and size of the minimal energy areas on the landscape indicate the stability of a complex, with smaller and more centralized areas suggesting greater stability. researchgate.net While specific FEL analysis of this compound was not detailed in the provided search results, this methodology is broadly applicable to understanding its conformational dynamics and interactions with biological targets. The analysis of the free energy landscape can provide insights into the binding mechanisms and the relative stability of different binding poses, which is crucial for drug design and optimization. nih.gov
Cell-Based Assay Platforms
Cell-based assays are indispensable tools in drug discovery and development, providing a biologically relevant context to evaluate the efficacy and mechanism of action of drug candidates. nuvisan.com These assays utilize living cells, ranging from established cell lines to primary cells and induced pluripotent stem cells (iPSCs), to study cellular responses to a compound. nuvisan.com
A wide variety of cell-based assays are available, each designed to measure different aspects of cellular function. evotec.comeurofins-viracorbiopharma.com Common platforms include:
Reporter Gene Assays: These are sensitive assays used to study gene regulation and other cellular responses. evotec.com
FLIPR (Fluorescence Imaging Plate Reader) Assays: This technology measures changes in intracellular calcium concentration, which is often used to detect the activation of G-protein coupled receptors (GPCRs) and the activity of ion channels. evotec.com
High-Content Screening (HCS): HCS combines automated microscopy with quantitative image analysis to measure multiple cellular parameters simultaneously, providing a detailed phenotypic profile of a drug's effect. evotec.com
Flow Cytometry and FACS (Fluorescence-Activated Cell Sorting): These techniques are used for analyzing cell suspensions and can measure multiple parameters on a single-cell basis. evotec.com
In the context of Flunarizine research, cell-based assays have been crucial for validating the findings from computational studies. For example, following the identification of Flunarizine as a potential inhibitor of Lassa virus proteins through virtual screening, cell-based functional assays were used to confirm its antiviral activity. nih.gov Specifically, these assays demonstrated that Flunarizine inhibited the viral ribonucleoprotein (vRNP) activity of both Lassa virus (LASV) and Lymphocytic choriomeningitis virus (LCMV), as well as the fusion activity of the virus surface glycoprotein required for cell entry. nih.gov Furthermore, Flunarizine was shown to significantly reduce the peak titers of LCMV in a multi-step growth kinetics assay in human A549 cells. nih.gov
Flow Cytometry for Cellular Process Analysis
Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of single cells or particles as they pass through a laser beam. In the context of this compound research, this methodology has been instrumental in elucidating the compound's effects on fundamental cellular processes, particularly in cancer biology.
One significant application of flow cytometry has been in the investigation of Flunarizine's impact on the cell cycle of glioblastoma multiforme (GBM) cells. researchgate.net Research has shown that treatment of U-87 MG, a human GBM cell line, with this compound leads to interference with cell cycle progression. researchgate.net Specifically, flow cytometric analysis revealed a significant increase in the sub-G1 cell population after treatment, which is indicative of apoptotic cell death. researchgate.net
Further employing this technique, studies have utilized Annexin V and propidium iodide (PI) staining to quantify the extent of apoptosis induced by Flunarizine. In U-87 MG cells, treatment with this compound resulted in a dose-dependent increase in the percentage of apoptotic cells. researchgate.net This demonstrates the compound's ability to trigger programmed cell death in these cancer cells.
The data from these flow cytometry experiments can be summarized as follows:
Table 1: Effect of this compound on U-87 MG Cell Cycle Distribution
| Treatment Concentration | Cell Cycle Phase | Percentage of Cells |
|---|---|---|
| Control | Sub-G1 | Normal |
| Flunarizine (Various Conc.) | Sub-G1 | Increased |
Table 2: Apoptotic Effect of this compound on U-87 MG Cells
| Treatment | Apoptotic Marker | Result |
|---|---|---|
| Flunarizine (Various Conc.) | Annexin V-positive cells | Dose-dependent increase |
Western Blotting for Protein Expression and Pathway Analysis
Western blotting is a widely used analytical technique to detect specific proteins in a sample of tissue homogenate or extract. In research concerning this compound, Western blotting has been pivotal in understanding the molecular mechanisms underlying its observed cellular effects.
Studies on glioblastoma multiforme (GBM) cells have utilized Western blotting to investigate the impact of Flunarizine on key signaling pathways. For instance, it was found that Flunarizine treatment inhibited the activation of the Akt signaling pathway in U-87 MG cells. researchgate.net The Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition by Flunarizine provides a molecular explanation for the compound's anti-cancer effects observed in these cells.
In a different therapeutic area, research into Spinal Muscular Atrophy (SMA) has also employed immunodetection techniques related to Western blotting. These studies revealed that Flunarizine treatment led to an increase in the protein levels of several agrin co-receptors, including LRP4, integrin-beta-1, and alpha-dystroglycan. researchgate.net Furthermore, it was shown to enhance the interaction between MuSK and integrin-beta-1. researchgate.net
Key findings from Western blotting analyses are presented below:
Table 3: Impact of this compound on Protein Expression and Activity
| Cell Line/Model | Target Protein/Pathway | Observed Effect of Flunarizine |
|---|---|---|
| U-87 MG (GBM) | Akt Pathway Activation | Inhibited |
| Spinal Muscular Atrophy (SMA) model | LRP4 | Increased protein levels |
| Spinal Muscular Atrophy (SMA) model | Integrin-beta-1 | Increased protein levels |
| Spinal Muscular Atrophy (SMA) model | Alpha-dystroglycan | Increased protein levels |
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive technique used to detect and quantify messenger RNA (mRNA) levels in a sample. This provides a direct measure of gene expression. In the study of this compound, RT-qPCR has been essential for validating findings from broader transcriptomic analyses and for quantifying the expression of specific genes of interest.
In research on Spinal Muscular Atrophy (SMA), RT-qPCR was used to evaluate the levels of specific spliceosomal small nuclear RNAs (snRNAs) following Flunarizine treatment, although no significant differences were observed in their total levels. researchgate.net More significantly, RT-qPCR was employed to validate the results of RNA sequencing. researchgate.net These experiments confirmed that Flunarizine treatment led to a reduction in the mRNA levels of genes coding for thioredoxin-interacting protein (TXNIP) and arrestin domain containing 4 (ARRDC4). researchgate.net Both of these proteins are members of the alpha-arrestin family, which are known to regulate cellular metabolism. researchgate.net
The results from RT-qPCR studies are summarized in the following table:
Table 4: Gene Expression Changes Induced by this compound in SMA Models
| Target Gene | Effect on mRNA Levels |
|---|---|
| TXNIP | Reduced |
| ARRDC4 | Reduced |
Immunodetection and Immunofluorescence Techniques
Immunodetection and immunofluorescence are powerful techniques that use antibodies to specifically label proteins and other molecules within cells and tissues, allowing for their visualization. These methods have provided crucial spatial information about the effects of this compound at a subcellular and tissue level.
In the context of Spinal Muscular Atrophy (SMA) research, immunofluorescence studies of spinal cord motor neurons in mouse models have been particularly insightful. researchgate.net Treatment with Flunarizine was shown to modulate the expression of KDM6B, a demethylase, and its target, the motor neuron-specific transcription factor HB9. researchgate.net The modulation of these proteins is linked to driving motor neuron maturation. researchgate.net
Furthermore, in SMA models, immunolabelling revealed that the Cav3.2 protein, encoded by the Cacna1h gene, is enriched near neuromuscular junctions during neonatal development, and its presence is increased by Flunarizine treatment. researchgate.net
A summary of the key findings from immunofluorescence studies is provided below:
Table 5: Protein Expression and Localization Changes Detected by Immunofluorescence Following this compound Treatment in SMA Models
| Target Protein | Location | Observed Effect of Flunarizine |
|---|---|---|
| KDM6B | Spinal cord motor neurons | Modulated expression |
| HB9 | Spinal cord motor neurons | Modulated expression |
| Cav3.2 | Near neuromuscular junctions | Increased immunolabelling |
RNA-Immunoprecipitation (RNA-IP) for RNA-Protein Interactions
RNA-Immunoprecipitation (RNA-IP) is a technique used to identify the specific RNAs that are bound by a particular RNA-binding protein (RBP) within a cell. This methodology has been instrumental in uncovering the direct molecular interactions that are influenced by this compound.
In the investigation of Flunarizine's mechanism of action in Spinal Muscular Atrophy (SMA), RNA-IP was employed to explore the relationship between the compound's target mRNAs and the RBP GEMIN5. researchgate.net The results of these experiments demonstrated that GEMIN5 directly binds to mRNAs that are modulated by Flunarizine, including the transcripts for the demethylase Kdm6b. researchgate.net This finding suggests a mechanism whereby Flunarizine may exert its effects through the regulation of RNA-protein interactions, which in turn influences gene expression.
The pivotal findings from RNA-IP studies are highlighted in the table below:
Table 6: RNA-Protein Interactions Identified by RNA-IP in the Context of this compound
| RNA-Binding Protein | Bound RNA Transcripts | Biological Context |
|---|---|---|
| GEMIN5 | Flunarizine-modulated mRNAs (including Kdm6b) | Spinal Muscular Atrophy (SMA) |
Formulation Development Research for Enhanced Delivery of Flunarizine Hydrochloride
Nanoemulsion-Based Formulations
Nanoemulsions are colloidal drug delivery systems that have shown significant promise for improving the solubility and permeability of lipophilic drugs like Flunarizine (B1672889) hydrochloride. researchgate.netekb.eg These are oil-in-water or water-in-oil dispersions with droplet sizes typically in the nano-range, offering advantages such as ease of preparation and enhanced drug absorption across biological membranes. researchgate.netnih.gov
Development for Improved Solubility
Flunarizine hydrochloride is practically insoluble in water, which can limit its dissolution rate and subsequent absorption. nih.govresearchgate.net To address this, nanoemulsion formulations have been developed. One approach involved using Glyceryl Monostearate (GMS) as the lipid phase, Tween 80 as a surfactant, and a mixture of PEG 400 and Ethanol as a co-surfactant in distilled water. nih.gov The resulting nanoemulsions successfully incorporated the poorly soluble drug into a stable, nanosized delivery system. researchgate.net
Another study fabricated nanoemulsions using cremophor and labrafil (B13420309) as the surfactant and co-surfactant. nih.gov The research demonstrated that these components were effective in creating a stable nanoemulsion with a high drug loading capacity. nih.gov The primary objective of these studies was to leverage the nano-sized droplets and the presence of surfactants to significantly enhance the solubility of this compound. nih.govresearchgate.net The successful preparation of these nanoemulsions confirmed that this approach is a viable strategy to overcome the drug's inherent solubility challenges. nih.gov
Evaluation for Enhanced Biological Membrane Permeation
A key advantage of nanoemulsions is their ability to enhance the permeation of drugs across biological membranes. nih.govresearchgate.net The small droplet size of the nanoemulsion provides a large surface area for drug release and absorption. researchgate.net Research indicates that nanoemulsions can easily pass through biological membranes, which can lead to a quicker onset of action. nih.govresearchgate.net This characteristic is particularly beneficial for applications requiring rapid drug delivery, such as nasal administration for migraine prophylaxis. researchgate.net
Studies on this compound nanoemulsions prepared for nasal delivery revealed that the formulation is suitable for release through simulated nasal fluid. nih.gov The enhanced mucosal permeability is attributed to the combined effects of the nano-sized droplets and the excipients used, which can fluidize the cell membrane and facilitate drug transport. researchgate.net
Below is a table summarizing the mean particle size (MPS) of different Flunarizine nanoemulsion formulations (FNE) from a research study. nih.gov
| Formulation Code | Mean Particle Size (MPS) |
| FNE 1 | 14 nm |
| FNE 2 | 22.7 nm |
| FNE 3 | 326.7 nm |
| FNE 4 | 14.3 nm |
| FNE 5 | 40.73 nm |
Organogel Delivery Systems
Organogels are semi-solid systems in which an organic liquid phase is immobilized by a three-dimensional network of a self-assembling gelator. They have been investigated as a novel platform for controlled and targeted drug delivery.
Development for Targeted Drug Delivery
Researchers have developed a novel in-situ organogel system for the intraocular administration of this compound, designed to target brain tissues. researchgate.netnih.gov This system was prepared using soybean oil, stearic acid, and N-methyl-2-pyrrolidinone (NMP). nih.gov The formulation exhibits low viscosity as a sol (a liquid solution) outside the body but transforms into a solid or semi-solid gel in-situ upon administration, for instance, in the conjunctival sac. frontiersin.org This transition allows for targeted application and retention at the site of administration. frontiersin.org
Pharmacokinetic studies in rats demonstrated that this organogel system is a promising vehicle for treating brain diseases via ophthalmic administration. researchgate.netnih.gov The unique properties of the organogel facilitate the drug's transport, potentially bypassing the blood-brain barrier to a certain extent. nih.gov The bioavailability in the brain after intraocular administration was found to be significantly higher than after intragastric administration, highlighting its potential for targeted central nervous system delivery. nih.gov
Assessment of Prolonged Drug Residence Time
A significant advantage of the this compound-loaded organogel is its ability to prolong the drug's duration of action. researchgate.netnih.gov In-vitro drug release studies showed that, unlike other in-situ gels, this organogel formulation did not exhibit an initial "burst" release effect. nih.gov The release of the drug from the organogel could be extended for up to 48 hours. frontiersin.org
Pharmacokinetic analysis in rats revealed that the organogel formulation could reduce the drug's clearance rate. researchgate.netnih.gov This resulted in a prolonged residence time in both plasma and brain tissues compared to an intraocular drop formulation. researchgate.netnih.gov The peak serum concentration and area under the curve were also higher for the organogel group. researchgate.net These findings suggest that the organogel helps maintain an effective drug concentration in the body over an extended period, slowing the rate of drug clearance. frontiersin.org
The table below compares key pharmacokinetic parameters of the organogel-FNZ to an intraocular drops group in rats. researchgate.net
| Pharmacokinetic Parameter | Organogel-FNZ Group | Intraocular-Drops Group |
| Peak Serum Concentration | Higher | Lower |
| Area Under the Curve (AUC) | Higher | Lower |
| Absolute Bioavailability | Higher | Lower |
| Clearance Rate | Reduced | Higher |
| Duration of Action | Prolonged | Shorter |
Cyclodextrin (B1172386) Inclusion Complexes
Cyclodextrins (CDs) are macrocyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. nih.govresearchgate.net They can form inclusion complexes with poorly water-soluble drug molecules, effectively encapsulating the "guest" drug within the "host" CD cavity. This complexation can enhance the guest molecule's solubility, stability, and bioavailability. nih.govnih.gov
Research has confirmed the formation of a 1:1 inclusion complex between Flunarizine dihydrochloride (B599025) and β-cyclodextrin in a solution state. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and computational docking studies were used to investigate this interaction. The studies revealed that the aromatic rings of the Flunarizine molecule penetrate the β-cyclodextrin cavity from the wider rim. nih.govresearchgate.net
The formation of this complex enhances the aqueous solubility of Flunarizine, which is a critical step for improving its bioavailability. nih.govresearchgate.net By encapsulating the hydrophobic drug, cyclodextrins can increase its permeability through mucosal tissues. researchgate.net The association constant (Ka) for the 1:1 complex was determined to be 157 M⁻¹, with a change in Gibbs free energy (ΔG) of -12.65 kJ mol⁻¹. nih.govresearchgate.net These findings demonstrate that cyclodextrin complexation is a viable strategy for improving the physicochemical properties of this compound. nih.gov
Complexation for Solubility and Bioavailability Enhancement
The formation of inclusion complexes and solid dispersions has been a primary strategy to improve the physicochemical properties of this compound. Cyclodextrins, which are chiral, cone-shaped macrocycles with a hydrophobic interior and a hydrophilic exterior, are particularly effective in forming inclusion complexes with poorly soluble drugs like Flunarizine nih.govnih.gov. By encapsulating the hydrophobic drug molecule within its cavity, cyclodextrins can enhance the drug's solubility and dissolution rate in aqueous environments nih.gov.
One of the most studied cyclodextrins in this context is β-cyclodextrin. Spectroscopic studies, particularly using Nuclear Magnetic Resonance (NMR), have confirmed the formation of an inclusion complex between this compound and β-cyclodextrin in solution nih.govnih.gov. The interaction involves the penetration of one of the drug's aromatic rings into the β-cyclodextrin cavity, thereby increasing its apparent solubility nih.gov.
Beyond cyclodextrins, the principle of solid dispersion has also been successfully applied. This technique involves dispersing the drug in an inert carrier matrix at the solid state. Research has demonstrated that ternary solid dispersions of this compound using carriers like polyethylene (B3416737) glycol (PEG) 6000 and a surfactant such as Pluronic F68 can render the drug amorphous, which significantly enhances its solubility and dissolution rate compared to the crystalline form wisdomlib.org. The improved wettability and increased surface area of the drug in these dispersions contribute to its enhanced bioavailability researchgate.net.
Other approaches have also shown promise. The formulation of this compound into microemulsions and nanoemulsions has been reported to substantially increase its solubility scholarsresearchlibrary.comnih.gov. For instance, a microemulsion formulation was found to enhance the solubility of Flunarizine by 123 times compared to its solubility in distilled water scholarsresearchlibrary.com.
The table below summarizes findings from various studies on enhancing the solubility of this compound through complexation and other formulation strategies.
| Formulation Strategy | Carrier/Complexing Agent | Key Findings |
| Inclusion Complex | β-cyclodextrin | Formation of a 1:1 inclusion complex confirmed by NMR, leading to enhanced solubility. nih.govnih.gov |
| Ternary Solid Dispersion | PEG 6000 and Pluronic F68 | Rendered Flunarizine amorphous, leading to a substantial increase in solubility and dissolution. wisdomlib.orgresearchgate.net |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | Inhibited crystallization of Flunarizine, and drug solubility was enhanced as the polymer content increased. researchgate.net |
| Microemulsion | Capmul MCM | Enhanced the solubility of Flunarizine by 123-fold. scholarsresearchlibrary.com |
Stoichiometry and Binding Constant Determination
Understanding the stoichiometry and binding constant of the complex formed between this compound and a complexing agent is crucial for optimizing the formulation. These parameters provide insight into the stability and the molar ratio of the drug-carrier interaction.
For the inclusion complex of this compound with β-cyclodextrin, ¹H NMR titration studies have been employed to determine these characteristics. The data from such studies have conclusively shown the formation of a 1:1 stoichiometric complex nih.govnih.gov. This indicates that one molecule of this compound interacts with one molecule of β-cyclodextrin.
The stability of this complex is quantified by the association constant (Ka), also known as the binding constant. For the this compound/β-cyclodextrin complex, the association constant has been determined to be 157 M⁻¹ nih.govnih.gov. The thermodynamic spontaneity of this complexation is further evidenced by the negative change in Gibbs free energy (ΔG), which was calculated to be -12.65 kJ mol⁻¹ nih.govnih.gov.
In a different study involving the formation of a charge-transfer complex, this compound was found to interact with iodine in a 1:1 stoichiometry nih.gov. This interaction, where Flunarizine acts as an electron donor, also results in a stable complex.
The following table presents the stoichiometric and thermodynamic parameters determined for this compound complexes.
| Complexing Agent | Method of Determination | Stoichiometry (Drug:Agent) | Association Constant (Ka) | Gibbs Free Energy (ΔG) |
| β-cyclodextrin | ¹H NMR Titration | 1:1 | 157 M⁻¹ | -12.65 kJ mol⁻¹ |
| Iodine | Spectrophotometry | 1:1 | Not Reported | Reported as determined |
Chiral Recognition Studies
Cyclodextrins are inherently chiral molecules due to the glucose units that form their structure. This chirality allows them to potentially act as chiral selectors, meaning they can preferentially interact with one enantiomer of a chiral drug over the other. This can lead to the formation of diastereomeric complexes with different stabilities.
In the context of this compound, studies involving its complexation with β-cyclodextrin have suggested the occurrence of chiral differentiation. Analysis of the ¹H NMR spectra of the Flunarizine:β-cyclodextrin complex revealed a splitting pattern of the aromatic proton signals of Flunarizine that was not present in the spectrum of the free drug nih.gov. This splitting suggests that the chiral environment of the β-cyclodextrin cavity induces a differentiation in the magnetic environment of the protons of the two enantiomers of Flunarizine, a phenomenon indicative of chiral recognition nih.govnih.gov.
Specifically, the ¹H NMR signal for certain protons on the aromatic rings of Flunarizine, which appear as a single merged signal in the unbound state, become separated in the presence of β-cyclodextrin nih.gov. This separation implies that the two enantiomers of Flunarizine are interacting differently with the chiral β-cyclodextrin host, leading to the formation of two distinct diastereomeric complexes that can be distinguished by NMR spectroscopy nih.gov. While these findings strongly suggest chiral recognition, further studies would be needed to quantify the enantioselectivity of the binding.
Interactions of Flunarizine Hydrochloride with Other Biological Systems Preclinical Focus
Modulation of Drug Metabolism Pathways (e.g., N-oxidation, aromatic hydroxylation)
Preclinical studies have elucidated that Flunarizine (B1672889) hydrochloride undergoes extensive metabolism, primarily through oxidative pathways mediated by the cytochrome P450 (CYP) enzyme system. The specific metabolic routes and the resulting metabolites show significant variability depending on the animal model studied.
In preclinical investigations using rat and dog models, two principal metabolic pathways have been identified: oxidative N-dealkylation and aromatic hydroxylation. nih.gov In male rats, the predominant pathway is oxidative N-dealkylation at the piperazine (B1678402) ring, leading to the formation of bis(4-fluorophenyl)methanol (B1266172) and metabolites of the cinnamylpiperazine (B8809312) portion, with hippuric acid being a major end-product. nih.gov Conversely, in female rats and male dogs, aromatic hydroxylation of the phenyl ring on the cinnamyl group is the main metabolic route, resulting in the production of hydroxy-flunarizine. nih.gov These primary metabolites, bis(4-fluorophenyl)methanol and hydroxy-flunarizine, are often conjugated, primarily as glucuronides, before excretion. nih.gov
Studies utilizing microsomes from lymphoblastoid cells expressing human CYP enzymes have further detailed the specific enzymes responsible for flunarizine's metabolism. CYP2D6 is the primary enzyme catalyzing the aromatic hydroxylation (specifically p-hydroxylation) of the cinnamyl phenyl ring. rsc.org Meanwhile, N-dealkylation at both the 1- and 4-positions of the piperazine ring is mediated by CYP2C9, with potential contributions from CYP1A1, CYP1A2, and/or CYP2A6. rsc.org
Beyond being a substrate for CYP enzymes, flunarizine also demonstrates inhibitory effects on certain CYP isozymes. Specifically, flunarizine has been shown to inhibit the activity of CYP2J2. nih.gov In a preclinical model of choroidal neovascularization (CNV) in mice, flunarizine-mediated inhibition of CYP2J2 led to a reduction in pathological angiogenesis. nih.gov
Furthermore, interactions with drugs that induce liver enzymes have been noted. In preclinical contexts and supported by clinical observations in epileptic patients, co-administration of flunarizine with enzyme-inducing anticonvulsant drugs like phenytoin, carbamazepine, and valproic acid can reduce steady-state levels of flunarizine. uu.nl This is attributed to the enhanced first-pass metabolism of flunarizine resulting from the induction of hepatic enzymes by the co-administered anticonvulsants. uu.nl
Table 1: Major Metabolic Pathways of Flunarizine in Preclinical Models
| Metabolic Pathway | Primary Metabolite(s) | Predominant Species/Sex (Model) | Source |
|---|---|---|---|
| Aromatic Hydroxylation | Hydroxy-flunarizine | Female Rat, Male Dog | nih.gov |
| Oxidative N-dealkylation | bis(4-fluorophenyl)methanol, Hippuric acid | Male Rat | nih.gov |
Table 2: Human Cytochrome P450 Enzymes Involved in Flunarizine Metabolism
| CYP Enzyme | Metabolic Reaction | Kinetic Parameter (Vmax/Km) | Source |
|---|---|---|---|
| CYP2D6 | p-hydroxylation of cinnamyl phenyl ring | 0.14 ml/min/nmol CYP | rsc.org |
| CYP2C9 | N-dealkylation of piperazine ring | Not specified | rsc.org |
| CYP1A1, CYP1A2, CYP2A6 | N-dealkylation of piperazine ring (contributing role) | Not specified | rsc.org |
Influence on Transporter Systems Beyond ABC Efflux Transporters
The interaction of Flunarizine hydrochloride with drug transporter systems, particularly those outside of the well-studied ATP-binding cassette (ABC) superfamily, remains an area with limited specific preclinical data. The Solute Carrier (SLC) transporters, which represent the largest family of transmembrane transporters, are crucial for the movement of a vast array of substances including nutrients, ions, and drugs across biological membranes. While their importance in drug disposition and as therapeutic targets is widely recognized, direct preclinical evidence detailing the influence of flunarizine on specific SLC transporters is not extensively documented in the available literature.
Pharmacodynamic Interactions in Preclinical Models
Preclinical models have demonstrated several pharmacodynamic interactions between flunarizine and other agents, reflecting its mechanism of action and metabolic profile.
A notable synergistic interaction was observed in a mouse model of choroidal neovascularization. nih.gov In this model, the therapeutic effect of flunarizine, which suppresses angiogenesis through the inhibition of the CYP2J2 enzyme, was significantly enhanced when co-administered with montelukast, an inhibitor of the CYP2C8 enzyme. nih.gov This combined inhibition of two different CYP enzymes led to a greater suppression of the pathological angiogenesis than was observed with flunarizine alone. nih.gov
Flunarizine's central nervous system (CNS) activity also leads to additive pharmacodynamic interactions. Preclinical evidence suggests that when administered concurrently with other CNS depressants, such as alcohol, hypnotics, or tranquilizers, flunarizine can cause excessive sedation. uu.nl This is a predictable interaction based on its known properties. Similarly, due to its vasodilatory effects as a calcium channel blocker, an additive hypotensive effect may occur when it is used with antihypertensive drugs. uu.nl
In electrophysiological studies using in vitro brain slices from juvenile rats, flunarizine was found to significantly reduce the amplitude of spontaneous post-synaptic currents in neocortical pyramidal neurons. This effect was more pronounced under conditions of high extracellular potassium, which mimics a state of heightened neuronal activity. This suggests a pharmacodynamic mechanism where flunarizine's activity is amplified in pathological states of neuronal hyperexcitability.
Table 3: Summary of Preclinical Pharmacodynamic Interactions
| Interacting Agent(s) | Preclinical Model | Observed Effect | Nature of Interaction | Source |
|---|---|---|---|---|
| Montelukast | Mouse model of choroidal neovascularization | Enhanced suppression of angiogenesis | Synergism | nih.gov |
| CNS Depressants (e.g., alcohol, hypnotics) | General preclinical assessment | Excessive sedation | Additive | uu.nl |
| Antihypertensive drugs | General preclinical assessment | Potential for additive hypotensive effect | Additive | uu.nl |
Q & A
Q. What are the primary pharmacological mechanisms of Flunarizine Hydrochloride, and how can they be experimentally validated in preclinical models?
Q. What analytical methods are recommended for quantifying this compound purity in research samples?
Pharmacopeial standards (e.g., Chinese Pharmacopoeia) recommend:
- HPLC-UV : Use a C18 column with mobile phase (e.g., methanol:phosphate buffer) and UV detection at 254 nm. System suitability criteria: resolution ≥1.5 between Flunarizine and related substances .
- TLC for Impurities : Spot samples on silica gel plates using a mixture of diethyl ether and diethylamine (39:1). Detect under UV 254 nm; impurities should not exceed 0.1% .
- Elemental Analysis : Verify C, H, N, Cl, and F content against theoretical values (e.g., C: 65.41%; Cl: 14.85%) .
Q. How should clinical trials evaluating this compound’s cognitive effects be designed to ensure robustness?
- Population : Patients with leukoaraiosis-induced cognitive impairment (n ≥80 for adequate power) .
- Controls : Double-blind, randomized design with placebo or active comparator (e.g., memantine).
- Outcomes : MoCA (Montreal Cognitive Assessment) or ADAS-Cog scores at baseline, 12 weeks, and 24 weeks .
- Dosage : 5–10 mg/day, adjusted for renal/hepatic function .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data across this compound studies for migraine prophylaxis?
- Meta-Analysis : Pool data from RCTs using PRISMA guidelines, stratifying by dose (5 mg vs. 10 mg), patient demographics, and comorbidities.
- Pharmacokinetic Modeling : Assess correlations between plasma concentrations (via LC-MS/MS) and clinical outcomes to identify therapeutic thresholds .
- Mechanistic Studies : Compare calcium channel blockade efficacy in cortical spreading depression (CSD) models vs. human trigeminal ganglia .
Q. What methodologies are suitable for investigating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- In Vivo PK : Administer oral doses (5–20 mg/kg) in rodents; collect plasma at 0.5, 2, 6, and 24 hours. Quantify using LC-MS/MS with LLOQ ≤1 ng/mL .
- PD Markers : Measure cerebral blood flow (laser Doppler) or cortical glutamate release (microdialysis) post-administration .
- Compartmental Modeling : Fit data to two-compartment models using software like NONMEM to estimate Vd, CL, and t₁/₂ .
Q. How should impurities in this compound synthesis be characterized and controlled?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), acid/alkali hydrolysis, and UV light. Monitor degradation products via HPLC-MS .
- Genotoxic Impurities : Screen for aryl amines using Ames test or in silico tools (e.g., DEREK Nexus) .
- Specification Limits : Adhere to ICH Q3A guidelines; set thresholds for known impurities (e.g., ≤0.15% for individual unknown impurities) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Waste Disposal : Collect residues in sealed containers for incineration at ≥1000°C to avoid environmental release .
- Decomposition Risks : Avoid contact with strong oxidizers (e.g., HNO₃) to prevent toxic fumes (e.g., HCl, NOₓ) .
Data Contradiction and Validation
Q. How can discrepancies in this compound’s neuroprotective vs. sedative effects be addressed experimentally?
- Dose-Response Studies : Test 1–20 mg/kg in rodent models of ischemia-reperfusion injury and open-field tests for sedation .
- Receptor Profiling : Use radioligand binding assays to exclude off-target effects on GABAₐ or dopamine D2 receptors .
- EEG Monitoring : Correlate neuroprotection (reduced infarct volume) with EEG patterns to distinguish sedation from true neuroprotection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
